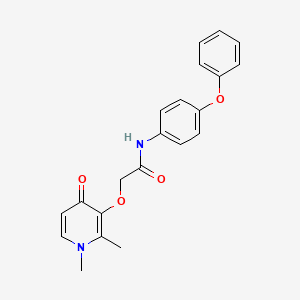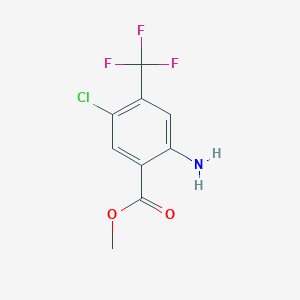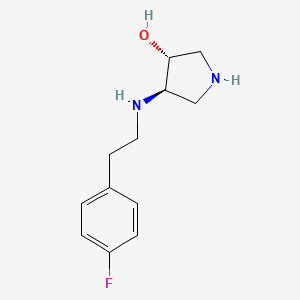![molecular formula C15H12ClFN2O6S B13355253 Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl- CAS No. 25299-96-1](/img/structure/B13355253.png)
Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride is a complex organic compound that features a combination of functional groups, including a sulfonyl fluoride, nitro, and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-amino-4-chlorophenoxyacetamide derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Medicine: Investigated for its potential as a pharmacological agent due to its unique combination of functional groups.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrophenoxyacetic acid
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenyl acetate
Uniqueness
3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a nitro and chloro-substituted aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
25299-96-1 |
|---|---|
Fórmula molecular |
C15H12ClFN2O6S |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12ClFN2O6S/c1-9-2-4-11(26(17,23)24)7-13(9)18-15(20)8-25-14-5-3-10(19(21)22)6-12(14)16/h2-7H,8H2,1H3,(H,18,20) |
Clave InChI |
DEIMTNBTTQCPEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355180.png)

![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13355187.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)


![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)

![3-[6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355226.png)

![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)

